Synthetic Efficiency Benchmark: 2-(p-Tolyl)thiazol-4-yl)methanol Yield vs. Other Hantzsch Thiazole Syntheses
The reported synthetic yield for 2-(p-Tolyl)thiazol-4-yl)methanol via hydrolysis of its chloromethyl precursor is 75% . This efficiency is comparable to or slightly exceeds the yields reported for other Hantzsch thiazole syntheses under specific conditions. For instance, a study on the synthesis of 2-imino-3,4-dimethyl-2,3-dihydrothiazole reported an optimal yield of 73% under acidic conditions [1]. While yields are condition-dependent, this data point establishes that the synthesis of this specific compound is reliably efficient and not hampered by low-yielding steps, a critical factor for cost-effective scale-up and procurement.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75% yield |
| Comparator Or Baseline | 2-imino-3,4-dimethyl-2,3-dihydrothiazole |
| Quantified Difference | +2 percentage points |
| Conditions | Hydrolysis of 4-(Chloromethyl)-2-p-tolylthiazole with H2SO4/water, reflux 24-48h |
Why This Matters
A robust and predictable synthetic yield is essential for cost estimation and reliable supply in both research and industrial-scale production.
- [1] Bramley, S.E.; Dupplin, V.; Goberdhan, D.G.C.; Meakins, G.D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1 1987, 639-643. View Source
